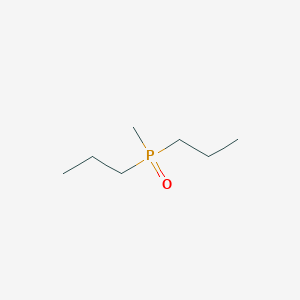
Phosphine oxide, methyldipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, methyldipropyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an oxygen atom and three alkyl groups. This compound is part of the broader class of phosphine oxides, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine oxide, methyldipropyl- can be synthesized through several methods. One common approach involves the oxidation of the corresponding phosphine precursor using oxidizing agents such as hydrogen peroxide or oxygen . The reaction typically proceeds under mild conditions, making it a convenient method for laboratory synthesis.
Another method involves the reaction of halogenophosphines with organometallic reagents like Grignard reagents
Industrial Production Methods
In an industrial setting, the production of phosphine oxide, methyldipropyl- often involves large-scale oxidation processes. The use of continuous flow reactors and efficient oxidizing agents ensures high yields and purity of the final product. Industrial methods also focus on minimizing by-products and optimizing reaction conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, methyldipropyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction of phosphine oxides can be achieved using reducing agents such as phenylsilane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Phenylsilane, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and palladium catalysts.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphorus compounds, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
Phosphine oxide, methyldipropyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which phosphine oxide, methyldipropyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, coordinating with metal centers in catalytic processes . In biological systems, it may interact with proteins and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Phosphine oxide, methyldipropyl- can be compared with other similar compounds such as:
Phosphine sulfides: These compounds are similar in structure but contain a sulfur atom instead of oxygen.
Phosphine-borane complexes: These are stable precursors to phosphines and are used in various catalytic processes.
Other phosphine oxides: Compounds like triphenylphosphine oxide and dimethylphenylphosphine oxide have different alkyl or aryl groups attached to the phosphorus atom, leading to variations in their chemical properties and applications.
Phosphine oxide, methyldipropyl- stands out due to its specific alkyl group configuration, which imparts unique reactivity and stability characteristics.
Properties
CAS No. |
89980-10-9 |
|---|---|
Molecular Formula |
C7H17OP |
Molecular Weight |
148.18 g/mol |
IUPAC Name |
1-[methyl(propyl)phosphoryl]propane |
InChI |
InChI=1S/C7H17OP/c1-4-6-9(3,8)7-5-2/h4-7H2,1-3H3 |
InChI Key |
RLHYSKMZJMLDSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















